

# N,N'-Diacryloylpiperazine synthesis and characterization

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## Compound of Interest

Compound Name: *N,N'*-Diacryloylpiperazine

Cat. No.: B15546378

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An In-depth Technical Guide to the Synthesis and Characterization of **N,N'**-Diacryloylpiperazine

## Introduction

**N,N'**-Diacryloylpiperazine (DAP), also known as 1,4-Diacryloylpiperazine or piperazine diacrylamide, is a symmetrical, bifunctional crosslinking agent.<sup>[1][2]</sup> Its chemical structure consists of a central piperazine ring N,N'-disubstituted with acryloyl groups. This configuration makes it a valuable monomer in polymer chemistry, particularly for the formation of hydrogels and polyacrylamide gels used in electrophoresis.<sup>[1]</sup> DAP can be substituted for N,N'-methylenebisacrylamide, offering advantages such as increased gel strength, enhanced resolution in protein separation, and reduced background for silver staining techniques.<sup>[3]</sup> This guide provides a comprehensive overview of the synthesis and detailed characterization of **N,N'**-Diacryloylpiperazine for researchers, scientists, and professionals in drug development and materials science.

## Physicochemical Properties

**N,N'**-Diacryloylpiperazine is a white to off-white solid powder at room temperature.<sup>[1][2]</sup> A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **N,N'**-Diacryloylpiperazine

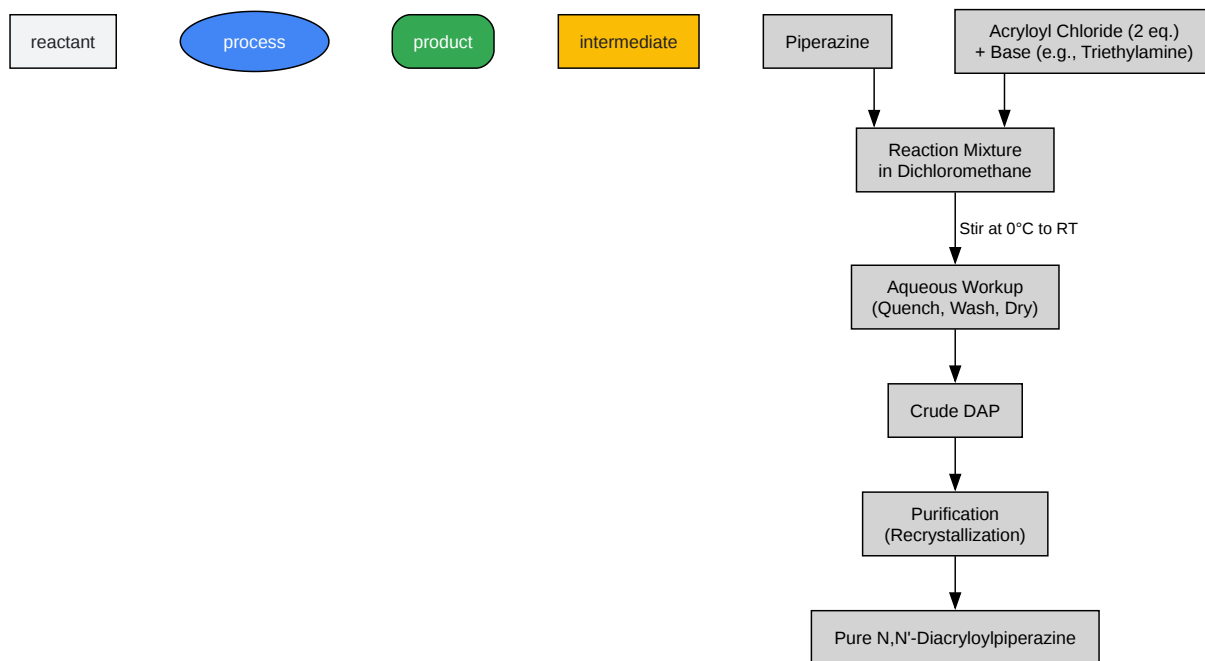
Property	Value	Reference(s)
Molecular Formula	C <sub>10</sub> H <sub>14</sub> N <sub>2</sub> O <sub>2</sub>	[1][2]
Molecular Weight	194.23 g/mol	[1][2]
Appearance	White to off-white powder	[1][2]
Melting Point	91.5-93.5 °C	[1]
Boiling Point	434.1 °C (Predicted)	[1][2]
Density	1.114 g/cm <sup>3</sup> (Predicted)	[1][2]
CAS Number	6342-17-2	[1][2]
Solubility	Slightly soluble in Chloroform and Methanol	[2]
Exact Mass	194.105528 g/mol	[1]

## Synthesis of N,N'-Diacryloylpiperazine

The synthesis of **N,N'-Diacryloylpiperazine** is typically achieved via a Schotten-Baumann reaction. This method involves the acylation of piperazine with two equivalents of acryloyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Dichloromethane is commonly used as the solvent.

## Synthesis Workflow



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Caption: Synthesis workflow for **N,N'-Diacryloylpiperazine**.

## Experimental Protocol: Synthesis

Materials:

- Piperazine
- Acryloyl chloride

- Triethylamine (or N,N-Diisopropylethylamine)[4]
- Dichloromethane (DCM), anhydrous
- Saturated aqueous ammonium chloride ( $\text{NH}_4\text{Cl}$ ) solution[4]
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated aqueous  $\text{NaCl}$  solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Argon or Nitrogen gas for inert atmosphere

#### Procedure:

- **Reaction Setup:** A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet is charged with piperazine (1.0 eq.) and anhydrous dichloromethane. The flask is cooled to 0 °C in an ice bath.
- **Base Addition:** Triethylamine (2.2 eq.) is added to the stirred suspension.
- **Acylation:** Acryloyl chloride (2.1 eq.), dissolved in a small amount of anhydrous DCM, is added dropwise to the reaction mixture via the dropping funnel over 30-60 minutes, ensuring the internal temperature remains below 10 °C.[4]
- **Reaction Progression:** After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Workup:** The reaction is quenched by the slow addition of saturated aqueous  $\text{NH}_4\text{Cl}$  solution. [4] The mixture is transferred to a separatory funnel, and the organic layer is separated. The organic phase is then washed sequentially with saturated aqueous  $\text{NaHCO}_3$  solution and brine.
- **Drying and Concentration:** The organic layer is dried over anhydrous  $\text{MgSO}_4$ , filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product as a solid.

## Experimental Protocol: Purification

Materials:

- Crude **N,N'-Diacryloylpiperazine**
- Recrystallization solvent (e.g., ethyl acetate/hexane, chloroform, or dioxane/tetrachloromethane mixture)[\[2\]](#)[\[5\]](#)

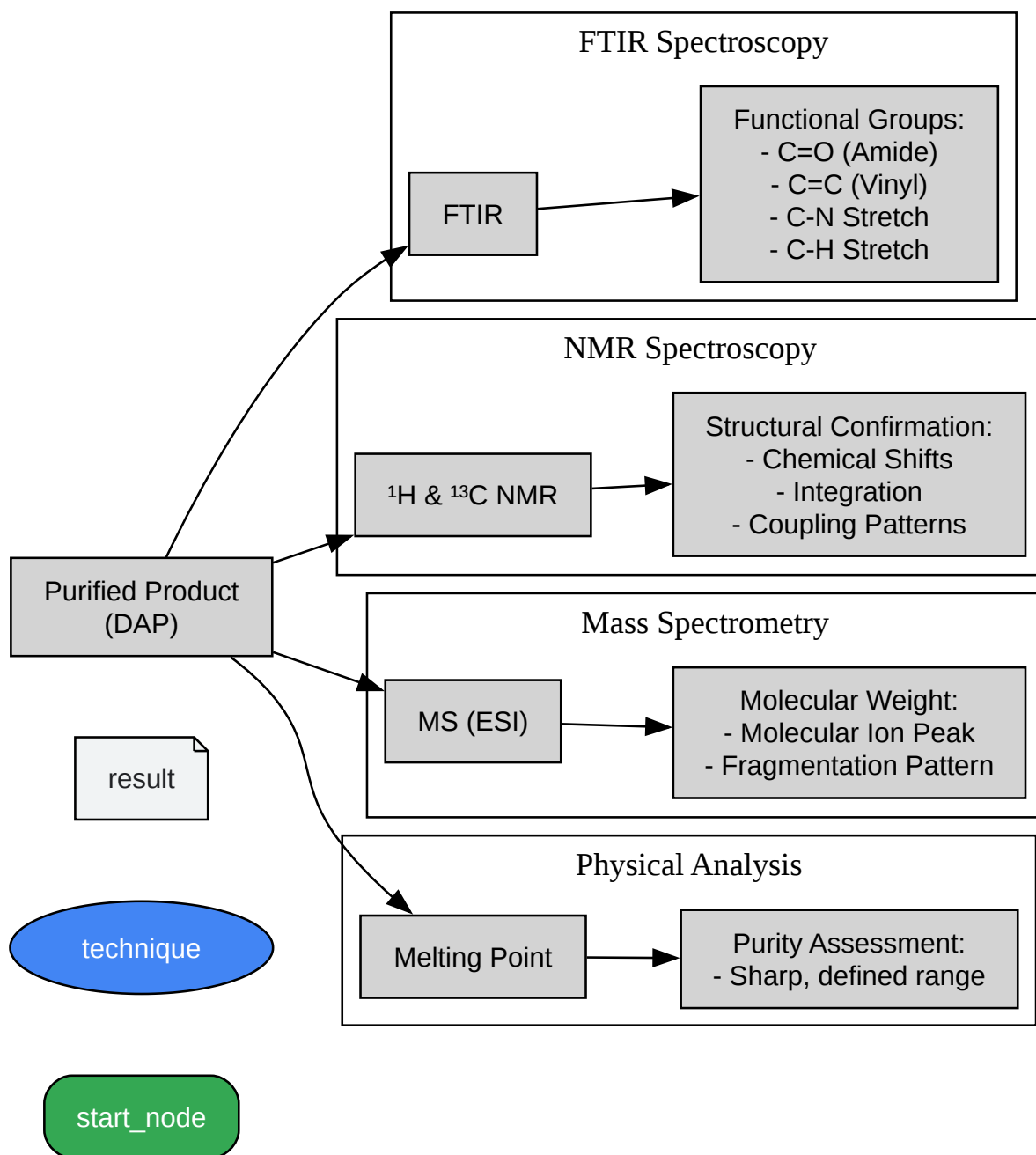
Procedure:

- Solvent Selection: The crude solid is dissolved in a minimum amount of a suitable hot solvent or solvent mixture in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
- Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is quickly filtered through a pre-warmed funnel.
- Crystallization: The clear filtrate is allowed to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystallization.
- Isolation: The resulting crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum to afford pure **N,N'-Diacryloylpiperazine**.

## Characterization of N,N'-Diacryloylpiperazine

The identity, purity, and structure of the synthesized **N,N'-Diacryloylpiperazine** are confirmed using a combination of spectroscopic and physical methods.

## Characterization Workflow



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Caption: Logical workflow for the characterization of DAP.

## Spectroscopic and Physical Data

The characterization data provides definitive evidence for the structure and purity of the synthesized compound.

Table 2: Key Characterization Data for **N,N'-Diacryloylpiperazine**

Technique	Parameter	Expected Value/Observation	Reference(s)
FTIR	Amide C=O Stretch	~1667 cm <sup>-1</sup>	[6]
	Vinyl C=C Stretch	~1653 cm <sup>-1</sup>	[6]
	N-H Bend (Amide II)	~1556 cm <sup>-1</sup>	[6]
	C-H (Aliphatic) Stretch	~2850-2950 cm <sup>-1</sup>	[7]
	=C-H (Vinyl) Stretch	~3067 cm <sup>-1</sup>	[6]
<sup>1</sup> H NMR	Piperazine Protons (-CH <sub>2</sub> -)	δ ~3.7 ppm (broad singlet)	Inferred from[8]
(CDCl <sub>3</sub> )	Vinyl Protons (=CH <sub>2</sub> )	δ ~5.7-5.8 ppm (multiplet)	Inferred from[4]
	Vinyl Proton (-CH=)	δ ~6.2-6.4 ppm (multiplet)	Inferred from[4]
<sup>13</sup> C NMR	Piperazine Carbons (-CH <sub>2</sub> -)	δ ~42-46 ppm	Inferred from[8][9]
(CDCl <sub>3</sub> )	Vinyl Carbons (=CH <sub>2</sub> )	δ ~128 ppm	Inferred from[8][9]
	Vinyl Carbon (-CH=)	δ ~130 ppm	Inferred from[8][9]
	Carbonyl Carbon (C=O)	δ ~165 ppm	Inferred from[8][9]
Mass Spec.	Molecular Ion [M+H] <sup>+</sup>	m/z = 195.11	Calculated from[1]
(ESI)			
Melting Point	Range	91.5-93.5 °C (sharp)	[1]

Note: NMR chemical shifts are predicted based on typical values for acrylamide and piperazine moieties, as specific literature data for **N,N'-Diacryloylpiperazine** was not available in the search results.

## General Characterization Protocols

- **Fourier-Transform Infrared (FTIR) Spectroscopy:** An FTIR spectrum is recorded using either a KBr pellet method or an Attenuated Total Reflectance (ATR) accessory.<sup>[10]</sup> The sample is scanned from approximately 4000 to 400  $\text{cm}^{-1}$ . The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are acquired on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform- $d$  ( $\text{CDCl}_3$ ) or DMSO- $d_6$ .<sup>[8][11]</sup> Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. The spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, confirming the molecular structure.
- **Mass Spectrometry (MS):** The molecular weight is determined using a mass spectrometer, typically with Electrospray Ionization (ESI) as the ion source.<sup>[8]</sup> The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the instrument. The resulting mass spectrum should show a prominent peak corresponding to the protonated molecule  $[\text{M}+\text{H}]^+$ . High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.<sup>[12]</sup>
- **Melting Point Analysis:** The melting point is determined using a standard melting point apparatus. A sharp melting range close to the literature value is indicative of high purity.<sup>[1]</sup>

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